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Esculentin-2Ra

Antimicrobial peptides Peptide–protein interaction Sequence–activity relationship

Esculentin-2Ra (UniProt: P86017) is a 37-residue cationic antimicrobial peptide belonging to the esculentin-2 family of the frog skin active peptide (brevinin) subfamily, originally identified de novo from skin secretions of the Marsh frog Rana ridibunda (Pelophylax ridibundus). It adopts an amphipathic α-helical conformation stabilized by a single intramolecular disulfide bond (Cys31–Cys37) forming a C-terminal heptapeptide Rana box, with a molecular mass of 3,715.51 Da, net charge of +4 at physiological pH, and a computed Boman index of 5.77 kcal/mol.

Molecular Formula
Molecular Weight
Cat. No. B1576637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2Ra
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2Ra Antimicrobial Peptide: Procurement-Grade Identity, Source, and Physicochemical Baseline


Esculentin-2Ra (UniProt: P86017) is a 37-residue cationic antimicrobial peptide belonging to the esculentin-2 family of the frog skin active peptide (brevinin) subfamily, originally identified de novo from skin secretions of the Marsh frog Rana ridibunda (Pelophylax ridibundus) [1]. It adopts an amphipathic α-helical conformation stabilized by a single intramolecular disulfide bond (Cys31–Cys37) forming a C-terminal heptapeptide Rana box, with a molecular mass of 3,715.51 Da, net charge of +4 at physiological pH, and a computed Boman index of 5.77 kcal/mol [2]. The peptide is supplied synthetically with validated HPLC purity specifications (e.g., ≥95.7%) for research use [3].

Cationic antimicrobial peptide (esculentin-2 family) from Rana ridibunda skin secretion
Amphipathic α-helical fold stabilized by a C-terminal Rana box disulfide (Cys31–Cys37)
Synthetic supply with reported HPLC purity specification for reproducible antimicrobial assays

Why Esculentin-2Ra Cannot Be Assumed Interchangeable with Esculentin-2R or Esculentin-2Rb


Although Esculentin-2Ra, Esculentin-2R, and Esculentin-2Rb are all 36–37 residue esculentin-2 peptides co-identified from the same R. ridibunda skin secretion [1], they exhibit non-conservative amino acid substitutions that produce measurably divergent computed physicochemical profiles, including an 8.33 kcal/mol spread in Boman index (a predictor of peptide–protein interaction potential) and a ~55 Da mass difference [2]. These sequence-level variations are expected to alter membrane partitioning, helical stability, and antimicrobial potency profiles—as demonstrated in the broader esculentin-2 family where single-residue changes and C-terminal amidation status yield up to 10-fold differences in MIC [3]. Consequently, data generated with one esculentin-2 analog cannot be extrapolated to another without experimental verification.

Target
Esculentin-2Ra (Cys31–Cys37, Boman 5.77)
Esculentin-2R (Cys30–Cys36, Boman −2.56)
Substitution Concern
Non-conservative substitutions at 4 positions alter charge distribution and hydrophobic moment
Data from one esculentin-2 analog may not transfer directly; requires experimental verification
Risk Summary
Single-residue changes in this family can yield up to 10-fold MIC differences; disulfide register shift affects antimicrobial selectivity
Esculentin-2R or -2Rb cannot be assumed interchangeable without head-to-head validation in the target assay

Esculentin-2Ra: Quantitative Comparator-Based Evidence for Differentiated Procurement


Boman Index Differential vs. Esculentin-2R and Esculentin-2Rb Predicts Distinct Protein-Binding Potential

Esculentin-2Ra exhibits a computed Boman index of 5.77 kcal/mol, compared with −2.56 kcal/mol for Esculentin-2R and 4.10 kcal/mol for Esculentin-2Rb, all derived from the same R. ridibunda skin secretion [1]. The Boman index estimates the free energy of peptide–protein binding; a value above 2.48 kcal/mol is associated with antimicrobial peptide potential, while negative values (Esculentin-2R) may indicate reduced protein interaction capacity [2]. The 8.33 kcal/mol difference between Esculentin-2Ra and Esculentin-2R represents the largest inter-peptide spread among these three co-identified analogs and is driven by amino acid substitutions at positions 8 (Gly→Val), 13 (Lys→Thr), 18 (Ala→Thr), and 25 (Val→Phe) that alter side-chain chemistry and predicted binding thermodynamics.

Boman index
Head-to-head
5.77 kcal/mol (Esculentin-2Ra) vs. −2.56 (Esculentin-2R), 4.10 (Esculentin-2Rb); 8.33 kcal/mol spread
Predicts higher protein-binding potential; supports distinct mechanistic profile in membrane interaction assays
Computed from DRAMP sequences; in vitro binding data not yet reported
Antimicrobial peptides Peptide–protein interaction Sequence–activity relationship

Aliphatic Index Advantage Predicts Superior Thermostability Relative to Esculentin-2R

The computed aliphatic index of Esculentin-2Ra is 118.65, compared with 100.28 for Esculentin-2R and 102.97 for Esculentin-2Rb, all calculated from DRAMP sequence data [1]. The aliphatic index, defined as the relative volume occupied by aliphatic side chains (Ala, Val, Ile, Leu), is positively correlated with the thermostability of globular proteins and peptides [2]. The 18.37-point elevation of Esculentin-2Ra over Esculentin-2R arises from key sequence differences including the Gly→Ala substitution at position 8 and the retention of an extra aliphatic residue in the hydrophobic core region.

Aliphatic index
Head-to-head
118.65 (Esculentin-2Ra) vs. 100.28 (Esculentin-2R), 102.97 (Esculentin-2Rb)
Reported higher thermostability predictor; may support selection for elevated-temperature assay or formulation screening
Aliphatic index correlates with thermal resilience; experimental stability data to verify
Peptide stability Thermostability Biopharmaceutical formulation

Sequence Divergence at 4 Key Positions Distinguishes Esculentin-2Ra from Co-Identified Analogs

Pairwise sequence alignment reveals that Esculentin-2Ra differs from Esculentin-2R at positions 8 (Gly vs. Val), 13 (Lys vs. Thr), 18 (Ala vs. Thr), and 25 (Val vs. Phe), and from Esculentin-2Rb at positions 2 (Ile vs. Phe), 13 (Lys vs. Thr), 18 (Ala vs. Thr), and 30 (Phe vs. Leu) [1]. These substitutions are non-conservative at multiple positions: Gly→Val at position 8 introduces a bulkier hydrophobic side chain; Lys→Thr at position 13 replaces a cationic residue with a polar uncharged one, directly altering net charge distribution; Val→Phe at position 25 adds an aromatic ring that can participate in cation–π interactions with bacterial membrane lipids. In the broader esculentin-2 family, analogous single-residue changes have been shown to produce measurable shifts in antimicrobial potency [2].

Sequence divergence
Head-to-head
4 non-conservative substitutions vs. Esculentin-2R (Gly8→Val, Lys13→Thr, Ala18→Thr, Val25→Phe); 89.2% identity with Esculentin-2Rb
Alters charge, hydrophobicity, and aromatic content; chemically distinct entity for SAR studies
Sequence alignment from Samgina et al. (2008)
Sequence alignment Structure–activity relationship Peptide engineering

Disulfide Bond Register Shift Produces a Structurally Distinct Rana Box Relative to Esculentin-2R

Esculentin-2Ra contains a single intramolecular disulfide bond between Cys31 and Cys37, forming a C-terminal heptapeptide macrocycle (Rana box: CKVTNQC) that is a hallmark structural feature of the esculentin-2 family [1]. By contrast, Esculentin-2R—despite sharing 86.5% sequence identity—positions its disulfide bond at Cys30–Cys36 due to its one-residue-shorter length, yielding a different heptapeptide ring register (ACKVTNQC vs. IACKVTNQC preceding the Cys–Cys closure) [2]. This register shift alters the conformational constraints on the C-terminal α-helix and changes the spatial presentation of the disulfide-stabilized loop, which in the esculentin family is known to influence both antimicrobial potency and selectivity against mammalian membranes [3].

Rana box register
Head-to-head
Cys31–Cys37 (CKVTNQC) vs. Esculentin-2R Cys30–Cys36; 1-position shift alters loop geometry
Disulfide register impacts antimicrobial selectivity and protease resistance; structurally unique among co-identified analogs
Confirmed by MS/MS; functional impact to be established experimentally
Peptide cyclization Rana box Conformational stability

Class-Level Antimicrobial Potency Benchmark from Esculentin-2CHa with Broad-Spectrum MIC ≤ 10 μM

Direct MIC data for Esculentin-2Ra are absent from the published literature; the DRAMP database explicitly records 'No MICs found' for this entry [1]. However, the structurally related esculentin-2 family member Esculentin-2CHa—a 37-residue peptide with a similar C-terminal Rana box architecture—has been functionally characterized and displays broad-spectrum antimicrobial activity with MIC ≤ 10 μM against a panel of Gram-positive and Gram-negative bacteria, alongside moderate hemolytic activity (LC50 = 150 μM against human erythrocytes), yielding a therapeutic index (LC50/MIC) of ≥15 [2]. This class-level benchmark provides a conservative estimate of the potency range expected for esculentin-2 family peptides and highlights the selectivity margin achievable by this scaffold.

Class-level MIC
Class-level
No direct MIC reported for Esculentin-2Ra. Esculentin-2CHa: MIC ≤ 10 μM, LC50 = 150 μM, selectivity index ≥15
Class-level benchmark suggests esculentin-2 scaffold capable of broad-spectrum activity with measurable selectivity
Extrapolation requires validation; data from Conlon et al. (2011) on related peptide
Antimicrobial potency MIC determination Broad-spectrum activity

Vendor-Validated Purity Specification Enables Reproducible Cross-Study Comparisons

Esculentin-2Ra is commercially available as a synthetic lyophilized powder with a vendor-certified HPLC purity of 95.7% (NovoPro Labs, Cat.# 315002) [1]. The peptide is supplied as a TFA salt, a common counterion from RP-HPLC purification that enhances aqueous solubility but can affect net peptide content in gravimetric measurements [1]. The sequence is confirmed as GILSLVKGAAKLLGKGLAKEGGKVGLEFIACKVTNQC with a single disulfide bond, and storage is recommended at ≤−20 °C [1]. No COA-level batch-to-batch variability data are publicly disclosed, which is a standard limitation for research-grade custom peptides and should be factored into procurement decisions for studies requiring high inter-batch reproducibility.

Purity spec
Specification review
Vendor-reported HPLC purity (lyophilized TFA salt); enables normalization across studies
Supports reproducible MIC/hemolysis determinations; batch-to-batch variability data not publicly disclosed
Single-vendor specification; inter-laboratory purity confirmation recommended
Peptide quality control HPLC purity Procurement specification

Esculentin-2Ra: Evidence-Backed Research and Industrial Application Scenarios


Comparative Structure–Activity Relationship (SAR) Studies Within the Esculentin-2 Family

Esculentin-2Ra's sequence-level divergence at four positions relative to co-identified analogs Esculentin-2R and Esculentin-2Rb [1] makes it a well-defined variable for systematic SAR campaigns. Researchers can exploit the Gly→Ala substitution at position 8, the Lys→Thr substitution at position 13, and the Val→Phe substitution at position 25 to isolate the contribution of individual residue chemistries to antimicrobial potency, hemolytic activity, and membrane selectivity. The 8.33 kcal/mol Boman index differential between Esculentin-2Ra and Esculentin-2R [2] provides a quantitative hypothesis for testing protein-binding-dependent mechanisms of action.

Peptide Thermostability and Formulation Development Studies

With an aliphatic index of 118.65—the highest among the three R. ridibunda-derived esculentin-2 peptides [1]—Esculentin-2Ra is the preferred candidate for accelerated stability testing, lyophilization cycle optimization, and formulation screening where thermal resilience is a critical quality attribute. Its predicted superior thermostability relative to Esculentin-2R (aliphatic index 100.28) and Esculentin-2Rb (102.97) positions it favorably for applications requiring extended ambient-temperature handling or elevated-temperature bioassay conditions.

Rana Box Structure–Function Investigations

The Cys31–Cys37 disulfide bond register of Esculentin-2Ra, which differs from the Cys30–Cys36 arrangement in Esculentin-2R [1], provides a natural structural variant for studying how Rana box geometry influences antimicrobial selectivity, protease resistance, and membrane-permeabilizing kinetics. Researchers examining the contribution of the Rana box to the therapeutic index can use Esculentin-2Ra as a structurally annotated reference peptide and benchmark its performance against the class-level selectivity index of ≥15 established by Esculentin-2CHa (MIC ≤ 10 μM, LC50 = 150 μM) [2].

Antimicrobial Resistance and Antibiofilm Screening Programs

The esculentin-2 family has documented broad-spectrum antibacterial activity and the ability to synergize with conventional antibiotics, as demonstrated by 4- to 25-fold MIC reductions when C-terminally amidated esculentin-2 HYba peptides were combined with traditional antibiotics against Staphylococcus aureus and Vibrio cholerae [1]. Esculentin-2Ra—with its distinct hydrophobicity profile (0.478 vs. 0.439 for Esculentin-2R) [2]—is a logical candidate for screening in combination therapy panels targeting multidrug-resistant Gram-positive and Gram-negative pathogens, where its differentiated membrane-partitioning properties may yield unique synergy patterns.

Application
Selection Property
Validation Focus
Esculentin-2 family SAR studies
Sequence-specific physicochemical divergence
Residue-level potency and selectivity attribution
Peptide thermostability studies
Aliphatic index and thermal resilience profile
Accelerated stability and formulation screening
Rana box structural studies
Disulfide bond register and loop sequence
Antimicrobial selectivity and protease resistance assays
Antimicrobial screening programs
Membrane-partitioning profile
MIC and synergy panel endpoints
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